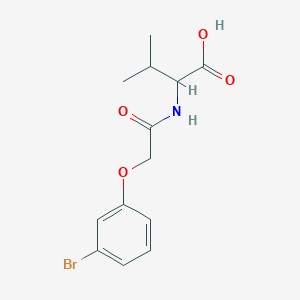

![molecular formula C17H13ClN2O5S B2668203 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate CAS No. 147932-64-7](/img/structure/B2668203.png)

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

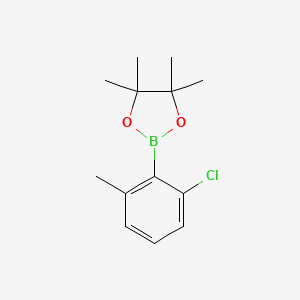

“4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” is a chemical compound with the molecular formula C17H12N2OS . It is a derivative of thiazolo- and oxazolo- [3,2-a]quinolinium systems . These types of compounds are known for their high biological activity .

Synthesis Analysis

The synthesis of thiazolo [3,2- a ]quinolinium systems and their derivatives, such as “this compound”, can be divided into two groups directed at the formation of the quinoline or the thiazole ring . Methods involving the annelation of the thiazole fragment are often used in practice . The initial reagents are the various S derivatives of quinoline obtained during the alkylation of 2-quinolinethione (2-mercaptoquinoline) .Molecular Structure Analysis

The molecular structure of “this compound” is based on the thiazolo [3,2- a ]quinolinium system . It is a complex structure that includes a quinoline ring and a thiazole ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of both quinoline and thiazole rings . The synthesis process involves the formation of the C (1)–N (10) bond at the concluding stage of construction of the ring .Scientific Research Applications

Pharmacological Applications

Adenosine Receptor Antagonists and Potential Antidepressants : A novel class of compounds, including analogs to 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate, has been prepared, displaying potent antagonism to adenosine A1 and A2 receptors. This activity suggests their potential as rapid-onset antidepressants. These compounds have shown optimal activity in behavioral despair models in rats, indicating therapeutic potential as novel antidepressant agents (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Antimicrobial Agents : Certain derivatives, related to the chemical structure of interest, have been synthesized and evaluated for antimicrobial and antifungal activity. Some compounds have shown potent antibacterial activity, comparable to standard treatments like tetracycline (Badran, Abouzid, & Hussein, 2003).

Chemical Synthesis and Reactivity

Synthesis of Mesoionic Compounds : Research into the synthesis of mesoionic triazolo[4,3-a]quinoxalines, related to the core structure of interest, highlights the reactivity of certain quinoxaline derivatives with phenyl isothiocyanate under specific conditions. These studies contribute to the broader understanding of the chemical synthesis of complex quinoxaline derivatives (Kurasawa, Kawano, Katoh, Takada, Kim, & Okamoto, 1992).

Isomerization Studies : Investigations into the isomerization of thiazolo[4,5-b]quinoxalines in the presence of acids have provided insights into the chemical behavior of quinoxalinium cations and their derivatives. This research is crucial for understanding the structural transformations these compounds can undergo under acidic conditions (Charushin, Baklykov, Chupakhin, & Drozd, 1985).

Future Directions

The future directions for the study and application of “4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate” and related compounds could include further exploration of their synthesis methods, chemical properties, and biological activity . Their potential use in the production of polymethine dyes and as spectral sensitizers of silver halide emulsions could also be explored .

properties

IUPAC Name |

4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGJBVQHLMOKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2668126.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)

![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)

![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)